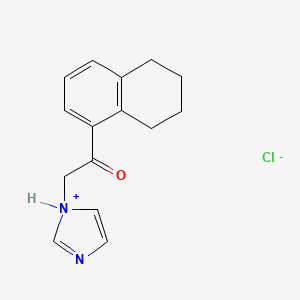
2-Butyl-2-ethyl-5,7-dimethyl-3,4-octadienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-2-ethyl-5,7-dimethyl-3,4-octadienal is an organic compound with the molecular formula C16H28O It is a branched aldehyde with a complex structure, featuring multiple alkyl groups and double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-ethyl-5,7-dimethyl-3,4-octadienal typically involves multi-step organic reactions. One common method includes the aldol condensation of suitable aldehydes and ketones, followed by selective hydrogenation and functional group transformations. The reaction conditions often require the use of strong bases, such as sodium hydroxide, and controlled temperatures to ensure the desired product formation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. Catalysts such as palladium or nickel may be used to facilitate specific steps in the synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-2-ethyl-5,7-dimethyl-3,4-octadienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The double bonds in the compound can undergo electrophilic addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
Oxidation: 2-Butyl-2-ethyl-5,7-dimethyl-3,4-octadienoic acid.
Reduction: 2-Butyl-2-ethyl-5,7-dimethyl-3,4-octadienol.
Substitution: 2-Butyl-2-ethyl-5,7-dimethyl-3,4-dibromo-octadienal.
Scientific Research Applications
2-Butyl-2-ethyl-5,7-dimethyl-3,4-octadienal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma.
Mechanism of Action
The mechanism by which 2-Butyl-2-ethyl-5,7-dimethyl-3,4-octadienal exerts its effects involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The double bonds in the compound may also participate in conjugation reactions, affecting cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 2-Butyl-2-ethyl-5-methyl-3,4-hexadienal
- 2-Butyl-2-ethyl-5,7-dimethyl-3,4-hexadienal
- 2-Butyl-2-ethyl-5,7-dimethyl-3,4-decadienal
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic organic chemistry .
Properties
CAS No. |
68140-60-3 |
|---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
InChI |
InChI=1S/C16H28O/c1-6-8-10-16(7-2,13-17)11-9-15(5)12-14(3)4/h11,13-14H,6-8,10,12H2,1-5H3 |
InChI Key |
ITZDNKGGBCYBBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)(C=C=C(C)CC(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


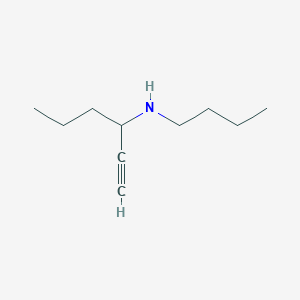
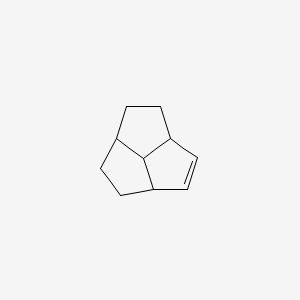
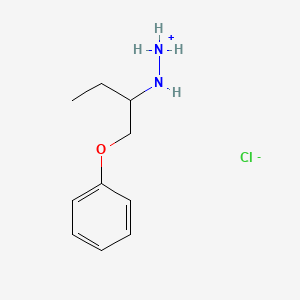
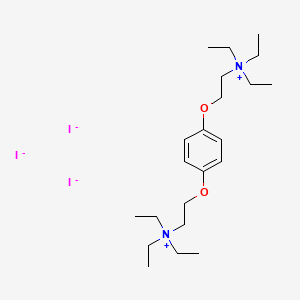
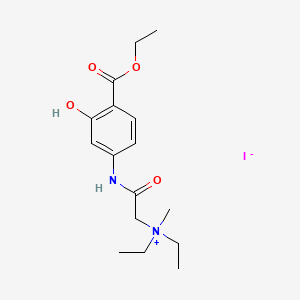
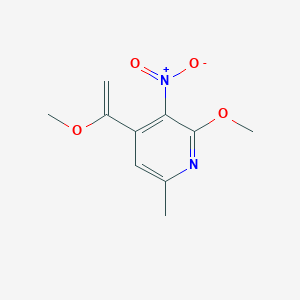
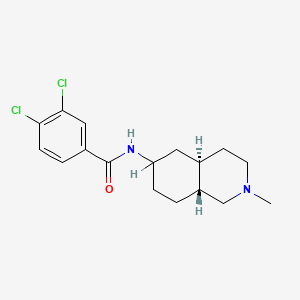
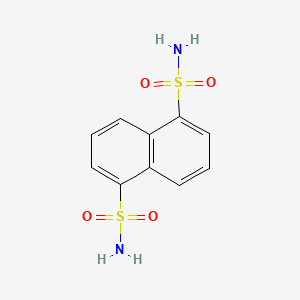
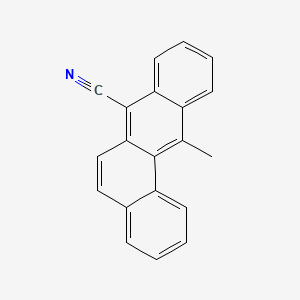

![2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(3-chloro-4-hydroxyphenyl)imino]-](/img/structure/B13761349.png)
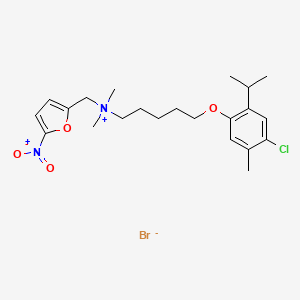
![copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate](/img/structure/B13761362.png)
